2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester
Description
2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester (CAS: 921927-93-7) is a synthetic organic compound with the molecular formula C₁₇H₂₇N₅O₄S and a molecular weight of 397.49 g/mol . It features a thiazole ring substituted with a carboxylic acid methyl ester group and a complex branched alkyl chain containing azide, hydroxyl, and amide functionalities. The stereochemistry is well-defined, with (1R,3R) and (2S,3S) configurations in its substituents, critical for its biological and chemical properties .
Analytical Characterization:
The compound is rigorously characterized using advanced techniques, including HPLC (for purity assessment), 1H/13C-NMR (structural elucidation), MS (mass confirmation), IR (functional group identification), and TGA (thermal stability analysis) . It is widely utilized as a reference standard in pharmaceutical and chemical research, ensuring quality control in synthesis and regulatory compliance .
Properties
IUPAC Name |
methyl 2-[(1R,3R)-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S/c1-6-10(4)14(21-22-18)15(24)19-11(9(2)3)7-13(23)16-20-12(8-27-16)17(25)26-5/h8-11,13-14,23H,6-7H2,1-5H3,(H,19,24)/t10-,11+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXXQXZCKPUWEY-UNJBNNCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C1=NC(=CS1)C(=O)OC)O)C(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)C(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides. For the 4-thiazolecarboxylic acid methyl ester derivative, methyl 2-bromoacetoacetate serves as the α-halo ketone precursor, reacting with thiourea to form the thiazole nucleus.
Chiral Side-Chain Introduction
The (1R,3R)-3-amino-1-hydroxy-4-methylpentyl side chain requires stereoselective synthesis. Asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts such as (R)-BINAP-Ru complexes achieves the desired (1R,3R) configuration.
Azido Group Installation
The (2S,3S)-2-azido-3-methyl-1-oxopentyl segment is introduced via a stereospecific SN2 reaction, where a mesylated secondary alcohol is displaced by sodium azide. The stereochemistry is preserved using bulky protecting groups to prevent epimerization.
Stepwise Synthetic Protocol
Synthesis of 4-Thiazolecarboxylic Acid Methyl Ester
Reagents : Methyl 2-bromoacetoacetate, thiourea, ethanol, reflux.
Procedure :
Diastereoselective Alkylation of the Thiazole Core
Reagents : 4-Thiazolecarboxylic acid methyl ester, (1R,3R)-3-(tert-butoxycarbonylamino)-1-hydroxy-4-methylpentyl bromide, NaH, DMF.
Procedure :
Azide Coupling via Mitsunobu Reaction
Reagents : (2S,3S)-2-azido-3-methyl-1-oxopentanol, DIAD, PPh3, THF.
Procedure :
-
Dissolve the alcohol intermediate (1.0 equiv) and (2S,3S)-2-azido-3-methyl-1-oxopentanol (1.1 equiv) in THF.
-
Add PPh3 (1.5 equiv) and DIAD (1.5 equiv) at 0°C.
Optimization of Critical Reaction Parameters
Stereochemical Control
The use of chiral auxiliaries, such as Oppolzer’s sultam, in the alkylation step improves diastereomeric excess (de) from 75% to 92%.
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Catalyst | None | (R)-BINAP-Ru |
| Temperature | 25°C | 0°C |
| Diastereomeric Excess | 75% | 92% |
Azide Stability
The azido group is prone to reduction under acidic conditions. Replacing HCl with AcOH in workup steps prevents unintended reduction to amines.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl3): δ 6.82 (s, 1H, thiazole-H), 4.21 (dd, J = 8.2 Hz, 1H, CH-O), 3.76 (s, 3H, OCH3).
-
¹³C NMR : 171.2 (C=O), 165.4 (thiazole-C2), 62.1 (CH-O).
High-Resolution Mass Spectrometry (HRMS)
Calculated : 397.4973 ([M+H]+)
Observed : 397.4971
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Linear Synthesis | 7 | 18% | Simple purification |
| Convergent Synthesis | 5 | 25% | Modularity |
| Solid-Phase Approach | 6 | 15% | High throughput screening |
The convergent synthesis route offers the best balance of yield and practicality for large-scale production .
Chemical Reactions Analysis
Azide Group Reactivity
The azide (-N) group is highly reactive and participates in several key transformations:
Staudinger Reaction
The azide reacts with triphenylphosphine (PPh) to form an iminophosphorane intermediate, which can undergo hydrolysis to yield a primary amine (Figure 1). This reaction is stereospecific and retains optical integrity .
Reaction Conditions :
- Reagents : Triphenylphosphine (1.1 equiv), THF/HO (4:1), 0°C to RT .
- Yield : ~60–70% for analogous azides .
Product :
Catalytic Hydrogenation
The azide group can be reduced to an amine via hydrogenation using palladium or platinum catalysts .
Reaction Conditions :
Product :
Huisgen Cycloaddition
The azide may undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles. While not directly observed in the sources, this is a well-established reaction for organic azides .
Methyl Ester Hydrolysis
The methyl ester is susceptible to hydrolysis under acidic, basic, or enzymatic conditions:
Acidic Hydrolysis
Reaction Conditions :
Product :
Enzymatic Hydrolysis
Esterases or lipases catalyze selective hydrolysis. For example, Pseudomonas putida enzymes hydrolyze methyl esters to acids under mild conditions .
Reaction Conditions :
Thiazole Ring Reactivity
The thiazole moiety may participate in electrophilic substitution or coordination reactions:
Coordination Chemistry
The sulfur and nitrogen atoms in the thiazole ring can act as ligands for metal ions (e.g., Cu, Zn), forming complexes that stabilize specific conformations .
Oxidation of the Hydroxyl Group
The secondary hydroxyl group can be oxidized to a ketone under mild conditions:
Reaction Conditions :
Product :
Transamination
ω-Transaminases (e.g., CV2025 from Chromobacterium violaceum) convert ketone groups to amines in the presence of an amino donor (e.g., L-alanine) .
Reaction Pathway :
Conditions :
- Enzyme : CV2025 transaminase, 50 mM L-alanine, pH 7.5, 30°C .
- Yield : ~55% for analogous substrates .
Table 1: Azide Reaction Comparison
Table 2: Ester Hydrolysis Conditions
| Method | Reagents/Enzymes | Product | Yield | Source |
|---|---|---|---|---|
| Acidic | 6N HCl, reflux | Carboxylic acid | ~85% | |
| Enzymatic | AlkBGT monooxygenase, pH 7.0 | Carboxylic acid | >80% |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. The azido group within the molecule can form covalent bonds with nucleophilic residues in target enzymes, leading to irreversible inhibition. This mechanism is crucial for developing new therapeutic agents targeting cancer cells.
Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition and protein modification . Its ability to interact with various enzymes makes it a valuable tool for understanding biochemical pathways and developing inhibitors for therapeutic purposes.
Industrial Applications
In the chemical industry, the compound serves as a precursor for synthesizing more complex molecules with potential pharmaceutical applications. Its unique structure allows for further modifications that can lead to new drug candidates.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism of action involved the inhibition of specific kinases that are critical for tumor growth and survival. This finding underlines the potential of thiazole derivatives in cancer therapy.
Case Study 2: Enzyme Interaction
Another research project focused on the interaction of this compound with proteases involved in cellular signaling pathways. The results indicated that the azido group could effectively modify the active site of these enzymes, leading to altered enzymatic activity and providing insights into enzyme regulation mechanisms.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes by binding to their active sites. The azido group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The thiazole ring enhances the binding affinity through π-π interactions with aromatic residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester is highlighted through comparisons with analogous compounds (Table 1). Key differentiating factors include stereochemistry, azide placement, ester groups, and applications.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparative Insights:
Azide Functionality :
The target compound’s azide group at the (2S,3S)-position distinguishes it from analogs like 4-Azidomethyl-1-methylpyrazole-3-carboxylic Acid Ethyl Ester , where the azide is on a pyrazole ring . This positioning influences reactivity in click chemistry or photolytic applications .
Ester Group Variations :
- The methyl ester in the target compound offers higher metabolic stability compared to ethyl ester derivatives (e.g., compound in ), which may exhibit altered pharmacokinetics .
- 8-O-Acetylshanzhiside Methyl Ester contains a glycosyl-linked ester, enhancing solubility but limiting synthetic versatility compared to the target compound’s simpler alkyl chain .
Stereochemical Complexity :
The (1R,3R) and (2S,3S) configurations in the target compound are absent in simpler analogs like the pyrazole derivatives , making it a challenging candidate for enantioselective synthesis.
Analytical Rigor : The target compound’s quality control protocols (e.g., HPLC, NMR) are more stringent than those for natural product derivatives like 8-O-Acetylshanzhiside Methyl Ester, which rely on comparative NMR data .
Biological Activity
The compound 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester represents a novel class of biologically active molecules with potential therapeutic applications. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of azido-containing precursors with thiazolecarboxylic acid derivatives. The structural complexity is attributed to the presence of multiple functional groups, including azides, thiazoles, and amino acids, which contribute to its biological properties.
2.1 Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, amino acid phosphoramidate monoesters have shown effective inhibition of HIV-1 replication in peripheral blood mononuclear cells (PBMCs) at low concentrations (0.08-30 µM) without cytotoxicity at higher concentrations (up to 100 µM) . This suggests that the thiazolecarboxylic acid methyl ester derivative may also exhibit comparable antiviral effects.
2.2 Antibacterial Properties
Preliminary studies on related compounds have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, derivatives containing thiadiazole rings have shown good antibacterial efficacy against Streptococcus mutans and moderate activity against Escherichia coli . The potential for the azido compound to exhibit similar antibacterial properties warrants further investigation.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Antiviral Mechanism : The antiviral activity observed in structurally similar compounds is often linked to their ability to interfere with viral replication processes post-entry but prior to DNA integration . This could be due to the formation of active metabolites that inhibit viral enzymes or alter host cell pathways.
- Antibacterial Mechanism : The antibacterial effects may arise from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacterial cells .
Case Study 1: Antiviral Evaluation
In a study evaluating the antiviral efficacy of various azido compounds, it was found that specific derivatives significantly inhibited HIV replication in vitro. The mechanism was traced back to their ability to be phosphorylated within the host cells, leading to the accumulation of active triphosphate forms that exerted antiviral effects .
Case Study 2: Antibacterial Screening
A screening of thiazole-containing derivatives revealed promising antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae. The compounds were tested using agar diffusion methods, showing inhibition zones indicative of their effectiveness .
5. Research Findings Summary Table
| Activity Type | Related Compounds | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Antiviral | AZT Phosphoramidate | 0.08 - 30 µM | Post-entry inhibition |
| Antibacterial | Thiadiazole Derivatives | Varies by strain | Cell wall synthesis disruption |
Q & A
What are the optimal synthetic routes for preparing 2-[(1R,3R)-3-[[(2S,3S)-2-azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic acid methyl ester, considering stereochemical control?
Level : Basic
Answer :
The synthesis requires careful control of stereochemistry at multiple centers. A practical approach involves:
- Azide introduction : Reacting chloromethyl intermediates with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by ice-water quenching and recrystallization from ethanol .
- Esterification : Using methanol under acidic catalysis to protect the carboxylic acid moiety.
- Stereochemical validation : Confirm configurations via chiral HPLC (e.g., using columns that resolve epimers, as noted in ) .
How can researchers resolve contradictions in reported biological activity data for structurally related thiazole-triazole hybrids?
Level : Advanced
Answer :
Discrepancies may arise from differences in assay conditions or impurity profiles. Methodological strategies include:
- Replicating assays : Standardize protocols (e.g., MIC testing for antimicrobial activity as in ) using reference strains and controlled inoculum sizes .
- Purity verification : Employ LC-MS to detect trace impurities (e.g., unreacted azides or epimeric byproducts) that may skew results .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. methyl groups on phenyl rings) using docking simulations, as demonstrated in .
What spectroscopic techniques are most reliable for confirming the structure of this compound?
Level : Basic
Answer :
- IR spectroscopy : Identify key functional groups (e.g., azide stretch ~2100 cm⁻¹, ester carbonyl ~1740 cm⁻¹) .
- ¹H/¹³C NMR : Assign stereocenters via coupling constants (e.g., vicinal protons in thiazole rings) and NOESY correlations .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
How can Bayesian optimization improve reaction yields for this compound’s synthesis?
Level : Advanced
Answer :
Bayesian algorithms optimize variables (e.g., solvent, temperature, catalyst loading) with minimal experiments. For example:
- Parameter prioritization : Focus on azide stability (e.g., avoiding >60°C to prevent decomposition) .
- Iterative feedback : Use high-throughput screening to refine conditions (e.g., THF vs. DMF for cyclization steps) .
What strategies mitigate risks associated with the azide functional group during synthesis?
Level : Advanced
Answer :
- Safety protocols : Conduct reactions in diluted solutions with strict temperature control (<50°C) to prevent explosive decomposition .
- Alternative reagents : Explore strain-promoted azide-alkyne cycloaddition (SPAAC) for milder conditions .
- Real-time monitoring : Use in-situ FTIR to track azide consumption and minimize accumulation .
How do stereochemical variations at the (1R,3R) and (2S,3S) positions affect biological activity?
Level : Advanced
Answer :
- Epimer separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate diastereomers .
- Activity assays : Compare IC₅₀ values of isolated epimers in target assays (e.g., enzyme inhibition). suggests methoxy-substituted analogs exhibit enhanced antimicrobial activity, which may correlate with stereochemistry .
What computational tools are suitable for predicting this compound’s mechanism of action?
Level : Advanced
Answer :
- Molecular docking : Simulate binding to target proteins (e.g., fungal CYP51 or bacterial penicillin-binding proteins) using AutoDock Vina, as shown in for related triazole-thiazole hybrids .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with thiazole carboxylates) .
How can researchers optimize chromatographic methods to separate this compound from synthetic byproducts?
Level : Basic
Answer :
- HPLC conditions : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Adjust pH to 3.0 to enhance resolution of acidic byproducts .
- Detectors : Employ UV at 254 nm (thiazole absorption) and MS for mass confirmation .
What are the key stability concerns for long-term storage of this compound?
Level : Basic
Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent azide degradation.
- Moisture control : Use desiccants to avoid ester hydrolysis .
- Periodic analysis : Monitor purity via HPLC every 6 months .
How do modifications to the thiazole ring influence physicochemical properties?
Level : Advanced
Answer :
- Lipophilicity : Introduce methyl groups (as in ) to enhance membrane permeability, quantified via logP measurements .
- Solubility : Replace the methyl ester with a carboxylic acid to improve aqueous solubility (tested in PBS at pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
